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Get Quote

The table below summarizes the key technical characteristics of Apatorsen.

Attribute Description

Modality Antisense Oligonucleotide (2'-methoxyethyl-modified) [1] [2]

Mechanism of Action Binds to Hsp27 mRNA, inhibiting the production of Hsp27 protein [1] [3] [4]

Primary Target Heat Shock Protein 27 (HSPB1) [1]

Key Biological Effect Decreases Hsp27 levels, induces apoptosis in cancer cells, and acts as a

chemosensitizer [1]

Highest Development
Phase

Phase II (Discontinued for all indicated cancers) [5]

Clinical Trial Evidence and Outcomes

Apatorsen was evaluated in several Phase I and II clinical trials across multiple cancer types, primarily in

combination with standard chemotherapies. The key efficacy and safety findings are summarized below.
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Trial Name /
Focus

Cancer Type & Design
Key Efficacy
Findings

Key Safety Findings

Phase I
Dose-
Escalation
[2]

Advanced Cancers (CRPC,

breast, ovarian, lung, bladder);
Single-agent

10% of CRPC

patients had PSA
decline >50%; 74%

had reduction in
circulating tumor

cells [2]

Most adverse events

were Grade 1-2 (chills,
pruritus, flushing); No

max tolerated dose
defined up to 1000 mg [2]

Borealis-2
(Phase II) [3]

Platinum-resistant Metastatic

Urothelial Carcinoma; Apatorsen +
Docetaxel vs. Docetaxel

OS: HR 0.80,

median 6.4 vs 5.9
months [3]

Combination arm had

higher incidence of
sepsis and urinary tract

infections [3]

SPRUCE
(Phase II) [6]

Non-Squamous NSCLC (First-

line); Apatorsen +
Carboplatin/Pemetrexed vs.

Placebo + Chemotherapy

PFS: 6.0 vs 4.9

months (NS); OS:
10.8 vs 11.8 months

(NS) [6]

Well-tolerated; toxicities

similar between arms
(cytopenias, nausea,

fatigue) [6]

Experimental Protocol Overview

For a detailed technical reference, here is an overview of the experimental design from the Phase II Borealis-

2 trial, which is representative of the clinical methodology used [3].

Study Design: Multicenter, randomized, open-label, Phase II trial.
Patient Population: Adults with metastatic or locally advanced inoperable urothelial carcinoma

previously treated with platinum-based chemotherapy. Key eligibility included ECOG performance
status of 0 or 1 and adequate organ function.

Randomization & Stratification: Patients were randomized 1:1 to either the combination or
docetaxel-alone arm. Stratification was based on the number of adverse prognostic factors (0 vs. 1-3)

and time from prior chemotherapy (<3 vs. ≥3 months).
Dosing Regimen:

Combination Arm (A/D): Apatorsen (600 mg, IV) administered as three loading doses over a
9-day period, followed by weekly doses. Docetaxel (75 mg/m², IV) was started on Day 1 of

Cycle 1 and continued every 21 days.
Docetaxel-Alone Arm: Docetaxel (75 mg/m², IV) every 21 days.
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Treatment Duration: Treatment continued until disease progression, unacceptable toxicity, or a

maximum of 10 docetaxel cycles. Patients in the combination arm could continue apatorsen as
maintenance after completing docetaxel.

Assessment Endpoints:
Primary: Overall Survival (OS).

Secondary: Progression-Free Survival (PFS), Objective Response Rate (ORR) by RECIST
1.1, and safety.

Exploratory Biomarker Analysis: Serum Hsp27 levels were measured at baseline and during
treatment using enzyme-linked immunosorbent assay (ELISA).

Mechanistic Pathway and Role of Hsp27

Apatorsen is an antisense oligonucleotide that targets Hsp27, a cell survival protein elevated in many

cancers. The following diagram illustrates the mechanism of action of Apatorsen and the role of Hsp27 in

cancer cell survival and treatment resistance.
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Mechanism of Apatorsen: inhibits Hsp27 production to overcome treatment resistance.

Research Implications and Future Directions
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Although Apatorsen's development has been discontinued, its research underscored Hsp27 as a valid and

promising therapeutic target in oncology [3]. The clinical trials demonstrated that targeting Hsp27 is a

feasible strategy, with biomarker data suggesting that patient selection based on baseline Hsp27 levels might

be crucial for success [3] [6]. This hypothesis-generating finding indicates that future therapies targeting the

Hsp27 pathway may require companion diagnostics to identify the patient population most likely to benefit.

The exploration of Hsp27 as a target continues. Recent research investigates alternative approaches to inhibit

this protein, such as the drug Ivermectin, which was shown to block HSP27 phosphorylation and synergize

with other anticancer agents in preclinical models [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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